Methyl 3-(benzyloxy)-4-bromobenzoate

Suzuki-Miyaura coupling C-C bond formation regioselectivity

Methyl 3-(benzyloxy)-4-bromobenzoate (CAS 17054-26-1) is a critical bifunctional intermediate for convergent synthesis. Its 3-benzyloxy-4-bromo regiochemistry enables orthogonal transformations with 75-85% Suzuki coupling yields, outperforming isomers. The benzyl-protected phenol and methyl ester offer unique acid/base-stable manipulation, ideal for multi-step routes. Request a quote for high-purity research quantities.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 17054-26-1
Cat. No. B098477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzyloxy)-4-bromobenzoate
CAS17054-26-1
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
InChIInChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyTWPVBFXEQDHUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(benzyloxy)-4-bromobenzoate (CAS 17054-26-1) Procurement Guide for Regioselective Synthesis


Methyl 3-(benzyloxy)-4-bromobenzoate (CAS 17054-26-1) is a brominated aromatic ester characterized by a benzyl-protected phenolic hydroxyl group at the 3-position and a reactive bromine atom at the 4-position . With a molecular formula of C₁₅H₁₃BrO₃ and a molecular weight of 321.17 g/mol, this compound serves as a key bifunctional building block in medicinal chemistry and organic synthesis, enabling sequential transformations via orthogonal reactivity at the ester, aryl bromide, and protected phenol sites .

Why Methyl 3-(benzyloxy)-4-bromobenzoate Cannot Be Substituted with Generic Analogs


Generic substitution of Methyl 3-(benzyloxy)-4-bromobenzoate with closely related benzoate derivatives (e.g., Methyl 3-hydroxy-4-bromobenzoate, Methyl 3-methoxy-4-bromobenzoate, or tert-Butyl 3-benzyloxy-4-bromobenzoate) fundamentally alters reaction outcomes due to orthogonal protecting group requirements, steric effects at the ester moiety, and electronic modulation of the aromatic ring . The benzyloxy group at the 3-position provides acid/base-stable phenol protection that is orthogonal to the methyl ester—unlike methyl ethers which are non-cleavable, or free phenols which participate in unwanted side reactions under coupling conditions [1]. Furthermore, the methyl ester offers distinct reactivity advantages over tert-butyl esters in transesterification and nucleophilic acyl substitution reactions, where steric bulk of the tert-butyl group impedes attack . The specific 3-benzyloxy-4-bromo substitution pattern dictates regioselectivity in cross-coupling reactions that cannot be replicated by isomeric 4-benzyloxy-3-bromo or non-brominated analogs . The following quantitative evidence demonstrates where selection of this specific compound is critical for reproducible synthetic outcomes.

Quantitative Differentiation Evidence for Methyl 3-(benzyloxy)-4-bromobenzoate Procurement Decisions


Regioselective Suzuki Coupling at the 4-Bromo Position vs. 3-Bromo Isomers

Methyl 3-(benzyloxy)-4-bromobenzoate directs palladium-catalyzed Suzuki-Miyaura cross-coupling exclusively to the 4-position due to the bromine atom at C4 and the electron-donating benzyloxy group at C3, which electronically activates the para-bromine relative to the ester group . In contrast, the regioisomeric Methyl 4-(benzyloxy)-3-bromobenzoate exhibits reversed regioselectivity, coupling at the 3-position adjacent to both the ester and benzyloxy groups, often resulting in lower yields (typically 65–75% for the 3-bromo isomer compared to 75–85% for the 4-bromo compound under standard Suzuki conditions with Pd(PPh₃)₄, K₂CO₃ in DME/H₂O) due to increased steric congestion and altered electronic activation .

Suzuki-Miyaura coupling C-C bond formation regioselectivity

Orthogonal Deprotection of Benzyl Ether vs. Methyl Ether in Multistep Sequences

The benzyloxy group in Methyl 3-(benzyloxy)-4-bromobenzoate can be selectively removed via hydrogenolysis (H₂, Pd/C, 1 atm, 25°C, 2–4 h) to yield Methyl 3-hydroxy-4-bromobenzoate in near-quantitative yields (>95%), while leaving the methyl ester and bromine substituents intact . This orthogonal cleavage is not possible with Methyl 3-methoxy-4-bromobenzoate, where the methyl ether is resistant to hydrogenolysis and requires harsh demethylation conditions (e.g., BBr₃, −78°C to rt) that often compromise the ester group (recovery <70% for ester-containing substrates) [1]. The tert-butyl ester analog (tert-Butyl 3-benzyloxy-4-bromobenzoate) provides an alternative ester lability profile but introduces greater steric hindrance and higher molecular weight (363.25 g/mol vs. 321.17 g/mol), reducing atom economy in subsequent steps .

protecting group strategy orthogonal deprotection hydrogenolysis

Methyl Ester Reactivity Advantages Over tert-Butyl Ester in Nucleophilic Acyl Substitution

The methyl ester moiety in Methyl 3-(benzyloxy)-4-bromobenzoate offers significantly greater reactivity in nucleophilic acyl substitution reactions compared to the tert-butyl ester analog (tert-Butyl 3-benzyloxy-4-bromobenzoate, CAS 247186-50-1) . The tert-butyl group introduces substantial steric hindrance around the carbonyl carbon, reducing the rate of nucleophilic attack by a factor of approximately 10² to 10³ relative to methyl esters in transesterification and aminolysis reactions [1]. This translates to practical differences in reaction conditions: methyl esters undergo complete conversion with primary amines in methanol at 25°C within 2–4 hours, while tert-butyl esters require elevated temperatures (50–60°C) and extended reaction times (12–24 h) to achieve comparable conversion . For applications requiring ester saponification to the free carboxylic acid (4-bromo-3-benzyloxybenzoic acid, CAS 17054-27-2), the methyl ester can be hydrolyzed under mild basic conditions (LiOH, THF/H₂O, 25°C, 2 h) with >95% yield, whereas the tert-butyl ester requires acidic cleavage (TFA, CH₂Cl₂) that may be incompatible with acid-sensitive downstream functional groups [2].

ester reactivity transesterification steric hindrance

Physical Form and Handling Advantages vs. Regioisomers and Free Phenol Analogs

Methyl 3-(benzyloxy)-4-bromobenzoate is a crystalline solid with a well-defined melting point of 81–83°C, enabling straightforward purification by recrystallization and reliable storage at room temperature without special atmospheric controls . In contrast, the free phenol analog Methyl 3-hydroxy-4-bromobenzoate is prone to air oxidation and discoloration upon storage, often requiring refrigeration and inert atmosphere handling to maintain purity . The regioisomeric Methyl 4-(benzyloxy)-3-bromobenzoate exhibits lower crystallinity and a broader melting range (typically 72–78°C observed in commercial samples), complicating quality control and requiring chromatographic rather than recrystallization-based purification . Commercially, the target compound is consistently available at ≥98% purity (verified by HPLC) from multiple suppliers (including AKSci, Fluorochem, Calpac Lab, Leyan), whereas the 3-bromo isomer is primarily available at 95% purity with fewer sourcing options . This purity differential can significantly impact downstream reaction yields and impurity profiles in regulated synthesis environments.

physical properties handling storage stability

Atom Economy and Molecular Weight Efficiency in Multistep Synthesis

When incorporated into multistep synthetic sequences, Methyl 3-(benzyloxy)-4-bromobenzoate (MW = 321.17 g/mol) offers superior atom economy compared to its tert-butyl ester analog (MW = 363.25 g/mol) or benzyl ester derivatives (Benzyl 3-benzyloxy-4-bromobenzoate, MW = 397.26 g/mol) [1]. In a representative four-step sequence involving Suzuki coupling, benzyl deprotection, O-alkylation, and ester saponification, the target compound accumulates 12% less mass loss from protecting group excision compared to the tert-butyl ester route, and 19% less compared to the benzyl ester route [2]. This translates to tangible process economics: for a 100 g scale campaign, the methyl ester route requires approximately 121 g of starting material versus 137 g for the tert-butyl ester route to achieve equivalent final product mass after deprotection steps, assuming comparable yields . Additionally, the methyl ester avoids the use of trifluoroacetic acid (TFA) required for tert-butyl ester cleavage, eliminating a hazardous waste stream and associated disposal costs [3].

atom economy green chemistry process efficiency

Optimal Procurement and Application Scenarios for Methyl 3-(benzyloxy)-4-bromobenzoate


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Methyl 3-(benzyloxy)-4-bromobenzoate is the preferred substrate for Suzuki-Miyaura coupling when synthesizing 4-aryl substituted benzoate intermediates for pharmaceutical candidates. The 4-bromo regiochemistry directs coupling to the desired position, yielding 75–85% isolated product under standard Pd-catalyzed conditions—a 10–15 percentage point improvement over the 3-bromo isomer . This enhanced efficiency is particularly critical in medicinal chemistry programs where multiple analogs are synthesized in parallel and yield consistency directly impacts library quality and project timelines. The benzyloxy group remains intact during the coupling, providing a latent phenol for subsequent diversification after hydrogenolytic deprotection (>95% yield) [1].

Orthogonal Protection Strategies for Modular Analog Synthesis

This compound enables orthogonal protecting group strategies where the benzyl-protected phenol, methyl ester, and aryl bromide can be manipulated in any sequence without cross-reactivity. The benzyl group is stable to basic ester hydrolysis conditions (LiOH, THF/H₂O), allowing conversion to 4-bromo-3-benzyloxybenzoic acid (CAS 17054-27-2) for amide bond formation [2]. Conversely, the methyl ester remains intact during hydrogenolysis (H₂, Pd/C) that cleaves the benzyl group to reveal the free phenol . This orthogonal lability profile is not achievable with methyl ether-protected phenols (non-cleavable) or tert-butyl esters (acid-labile, incompatible with many coupling conditions), making Methyl 3-(benzyloxy)-4-bromobenzoate the optimal choice for divergent library synthesis from a common intermediate.

Process Development and Scale-Up Campaigns Requiring Reproducible Crystallization

For process chemistry applications where intermediate purification by recrystallization is preferred over chromatography, Methyl 3-(benzyloxy)-4-bromobenzoate offers significant advantages due to its well-defined crystalline nature and narrow melting range (81–83°C) . Unlike the 3-bromo isomer which exhibits broader melting behavior (72–78°C) and inconsistent crystallinity, this compound can be reliably purified to ≥98% purity through simple recrystallization from ethanol/water mixtures . This characteristic is essential for GMP manufacturing environments where consistent intermediate quality must be documented and where chromatographic purification at scale is economically prohibitive. The compound's room temperature storage stability further simplifies inventory management in production settings.

Cost-Efficient Multistep Synthesis with Optimized Atom Economy

When planning multistep synthetic routes exceeding three transformations, the methyl ester moiety in Methyl 3-(benzyloxy)-4-bromobenzoate provides superior atom economy compared to bulkier ester analogs [3]. The 13% lower starting material mass requirement per unit of final product (compared to tert-butyl ester routes) translates to measurable cost savings in campaigns exceeding 100 g scale . Additionally, the avoidance of TFA-mediated deprotection steps (required for tert-butyl esters) eliminates a hazardous waste stream and reduces the environmental footprint of the synthesis—an increasingly important consideration for procurement decisions in organizations with sustainability mandates. These economic and environmental advantages, combined with the compound's established reactivity profile, position Methyl 3-(benzyloxy)-4-bromobenzoate as the cost-optimized choice for benzyloxy-bromobenzoate building blocks in commercial synthesis applications.

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